molecular formula C19H14FNO3S B11122058 Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11122058
M. Wt: 355.4 g/mol
InChI Key: MVFXLJHTGBGLBA-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with a methyl ester, a fluorophenyl group, and a phenyl group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a fluorophenyl carbonyl compound under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine: The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
  • Methyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
  • Methyl 2-{[(2-iodophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Uniqueness: The presence of the fluorophenyl group in Methyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from its chlorinated, brominated, and iodinated analogs .

Properties

Molecular Formula

C19H14FNO3S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-[(2-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H14FNO3S/c1-24-19(23)16-14(12-7-3-2-4-8-12)11-25-18(16)21-17(22)13-9-5-6-10-15(13)20/h2-11H,1H3,(H,21,22)

InChI Key

MVFXLJHTGBGLBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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